
Phenol,4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol,4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt] is a complex organic compound known for its unique chemical structure and properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity. This compound is also known by other names such as Bromocresol Green and is often used as an analytical reagent in laboratories .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt] typically involves the reaction of phenol derivatives with bromine and sulfur-containing reagents. One common method includes the bromination of cresol followed by sulfonation to introduce the benzoxathiol group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
Phenol,4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and sometimes catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can yield a variety of functionalized phenol compounds .
Aplicaciones Científicas De Investigación
Phenol,4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt] has a wide range of applications in scientific research:
Chemistry: Used as an analytical reagent for pH indicators and titrations.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential therapeutic uses due to its reactivity with biological molecules.
Industry: Utilized in the manufacturing of dyes and pigments
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The pathways involved include oxidative stress and enzyme inhibition, which can lead to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Bromophenol Blue: Another brominated phenol compound used as a pH indicator.
Bromocresol Purple: Similar in structure but with different substituents, used in similar applications.
Phenol Red: A non-brominated phenol compound used as a pH indicator
Uniqueness
Phenol,4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt] is unique due to its specific combination of bromine and benzoxathiol groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high sensitivity and specificity .
Propiedades
Número CAS |
62625-32-5 |
|---|---|
Fórmula molecular |
C21H14Br4NaO5S |
Peso molecular |
721.0 g/mol |
InChI |
InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)30-31(21,28)29;/h3-8,26-27H,1-2H3; |
Clave InChI |
OLIIKGZXWGINEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



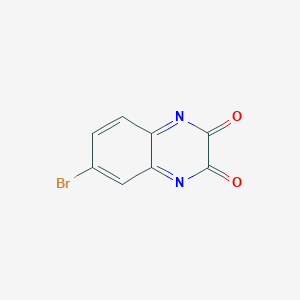

![(3S)-3-[[(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid](/img/structure/B12362691.png)

![[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-3'-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-[1]benzofuro[2,3-c]pyridine]-22-yl] acetate](/img/structure/B12362704.png)
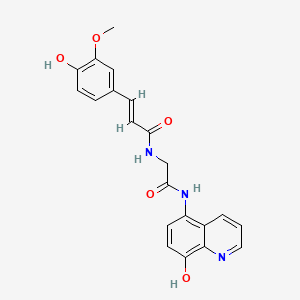
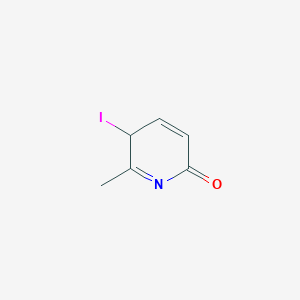
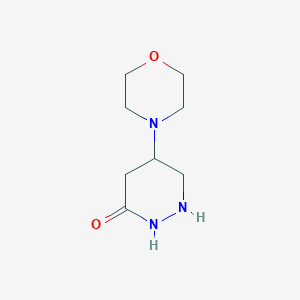
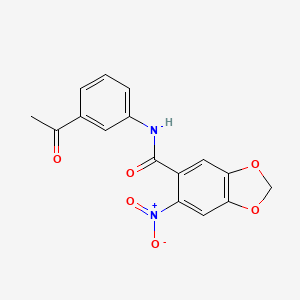
![3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12362725.png)



